molecular formula C10H7N3 B1604789 [1,2,4]Triazolo[4,3-a]quinoline CAS No. 235-06-3

[1,2,4]Triazolo[4,3-a]quinoline

Cat. No. B1604789
CAS RN: 235-06-3
M. Wt: 169.18 g/mol
InChI Key: PIRYKGLQLCKQPG-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]quinoline” is a chemical compound with the molecular formula C10H7N3 . It is a backbone of many threading DNA intercalators . A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In view of their DNA intercalation activities as anticancer agents, 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]quinoline” can be found in the NIST Chemistry WebBook . The substituents on positions 1 and 8 were chosen based on previous structure–activity relationship (SAR) studies conducted within the heterocyclic Imiqualine family .


Chemical Reactions Analysis

The optimization of the conditions of the Michael reaction for the synthesis of compound 3а* has been reported . Heating compound 13 with triethylorthoformate produced three aromatic fused system of 4‐chloro [1,2,4]triazolo [4,3 a]quinoxaline 14 .


Physical And Chemical Properties Analysis

The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • [1,2,4]Triazolo[4,3-a]quinolines have been synthesized and tested for various pharmacological activities including anti-inflammatory and analgesic properties (Savini et al., 2001).

Anticonvulsant Applications

  • These compounds have shown promise in anticonvulsant applications. For example, certain derivatives were evaluated for their efficacy in controlling seizures, displaying potent anticonvulsant activities (Liu Yun-l, 2014).

Anticancer Activity

  • [1,2,4]Triazolo[4,3-a]quinoline derivatives have been designed and synthesized with a focus on anticancer activity. Some of these compounds have demonstrated significant cytotoxicity against various cancer cell lines (B. N. Reddy et al., 2015).

Antimicrobial and Antifungal Properties

  • Certain derivatives of [1,2,4]Triazolo[4,3-a]quinoline have been synthesized and evaluated for their antimicrobial and antifungal activities, showing potential as potent antibacterial agents (Badran et al., 2003).

Antileishmanial and Cytotoxicity Activities

  • Novel derivatives have been synthesized and evaluated for their antileishmanial and cytotoxic properties, contributing to the development of new therapeutic agents (Madkour et al., 2018).

Novel Synthesis Methods

  • Innovative synthesis methods for [1,2,4]Triazolo[4,3-a]quinoline derivatives have been developed, expanding the range of potential applications and improving yield and efficiency (Ladani & Patel, 2015).

Safety And Hazards

When handling “[1,2,4]Triazolo[4,3-a]quinoline”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

To increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in one study . Furthermore, it was reported that [1,3,4]oxadiazole moiety enhances the antimicrobial activity . Therefore, future research could focus on incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-10-12-11-7-13(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRYKGLQLCKQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=CN32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178064
Record name s-Triazolo(4,3-a)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]quinoline

CAS RN

235-06-3
Record name [1,2,4]Triazolo[4,3-a]quinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name s-Triazolo(4,3-a)quinoline
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Record name s-Triazolo(4,3-a)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name s-triazolo[4,3-a]quinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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